molecular formula C11H13ClOS2 B14053878 1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one

1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14053878
M. Wt: 260.8 g/mol
InChI Key: ZQGMNLAMGJLEII-UHFFFAOYSA-N
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Description

1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(2,5-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of protein function or gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(2,5-Dimethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with different substitution patterns.

    1-(2,5-Bis(methylthio)phenyl)-1-bromopropan-2-one: Bromine atom instead of chlorine.

    1-(2,5-Bis(methylthio)phenyl)-1-chlorobutan-2-one: Longer carbon chain.

Uniqueness: 1-(2,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern and the presence of both methylthio and chloropropanone groups

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,5-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,1-3H3

InChI Key

ZQGMNLAMGJLEII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)SC)Cl

Origin of Product

United States

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